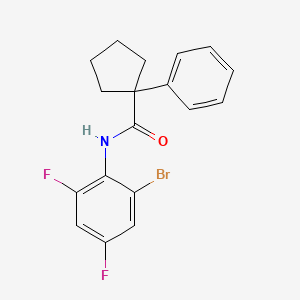

N-(6-Bromo-2,4-difluorophenyl)(phenylcyclopentyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(6-Bromo-2,4-difluorophenyl)(phenylcyclopentyl)formamide” is likely an organic compound given its composition. It contains functional groups such as amide and aromatic rings, which are common in many organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single, double, and possibly aromatic bonds. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the amide group and the halogens on the phenyl ring could make it reactive towards certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .Applications De Recherche Scientifique

Molecular Docking and Surface Analysis

Formamide derivatives exhibit versatile properties as intermediates in agrochemical and pharmaceutical industries, including the production of vitamins and pyrimidines. A study on a novel derivative, N-(4-Bromo-Phenyl)-Formamide, highlighted its moderate antimicrobial properties. The molecule's structure was confirmed through X-ray diffraction, revealing significant weak interactions contributing to crystal stability. Hirshfeld surface analysis and 2D fingerprint plots were used to investigate intermolecular interactions, while docking studies provided insights into the molecule's potential receptor ligand interactions, indicating a foundational approach for assessing the structural and functional relationship of similar compounds (Malek et al., 2020).

Catalysis and Synthesis

Research into the N-formylation of amines using ethyl bromodifluoroacetate showcased a method to furnish N-formamides in moderate to excellent yields, highlighting formamide's role in synthesizing valuable compounds. This process involves a copper-catalyzed reaction, applicable to a broad range of amines, including primary, secondary, cyclic arylamines, and aliphatic amines, emphasizing the synthetic versatility of formamide derivatives in creating pharmaceutically relevant molecules (Xiao-fang Li et al., 2018).

Antipathogenic Activity

The synthesis and characterization of new thiourea derivatives demonstrated significant antipathogenic activity, especially against strains known for biofilm growth. This research correlates the presence of halogen atoms on the thiourea moiety with enhanced antimicrobial properties, suggesting that modifications to formamide derivatives can lead to promising antibacterial agents with potential applications in combating biofilm-associated infections (Limban et al., 2011).

Radical Scavenging Activity

A study on marine-derived fungus metabolites identified a new compound, N-[2-(4-hydroxyphenyl) acetyl]formamide, exhibiting significant radical scavenging activity. This discovery underlines the potential of formamide derivatives in developing antioxidants, showcasing their applications in mitigating oxidative stress-related conditions (Xifeng et al., 2006).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrF2NO/c19-14-10-13(20)11-15(21)16(14)22-17(23)18(8-4-5-9-18)12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHASECLWTBOXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3Br)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Bromo-2,4-difluorophenyl)(phenylcyclopentyl)formamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2895885.png)

![1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2895890.png)

![(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895893.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2895897.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2895898.png)

![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2895902.png)